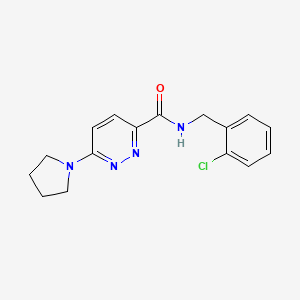
N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H17ClN4O and its molecular weight is 316.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H15ClN4O
- CAS Number : 66346-85-8
The presence of the pyridazine ring and the pyrrolidine moiety is significant for its biological activity, particularly in modulating various biological pathways.
Antibacterial Activity
Research indicates that derivatives of pyridazine and pyrrolidine exhibit notable antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL, showcasing their potential as antibacterial agents . The mechanism often involves inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .
Anticancer Properties
The compound's structural analogs have shown promise in cancer therapy. Studies have highlighted the cytotoxic effects of pyrrolidine derivatives against various cancer cell lines. For example, one study reported that certain pyrrolidine-containing compounds exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The presence of nitrogen heterocycles in these compounds is believed to enhance their interaction with cellular targets, leading to improved therapeutic outcomes.
Case Studies
- Antibacterial Efficacy :
- Cytotoxicity in Cancer Cells :
Table 1: Biological Activity Summary of Related Compounds
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-6-2-1-5-12(13)11-18-16(22)14-7-8-15(20-19-14)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJBTDGTYCFPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














